Cy7.5 carboxylic acid
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Overview
Description
Cy7.5 carboxylic acid is a derivative of Cyanine 7.5, a near-infrared fluorescent dye. This compound is characterized by its carboxylic acid functional group, which allows it to be covalently bound to biological molecules such as antibodies and proteins. This compound is widely used in biomedical research for applications such as biomarkers and cell imaging due to its near-infrared fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy7.5 carboxylic acid can be synthesized through various methods. One common approach involves the reaction of Cyanine 7.5 with a carboxylating agent to introduce the carboxylic acid functional group. The reaction conditions typically involve the use of organic solvents and may require catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Cy7.5 carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the carboxylic acid group with other nucleophiles, such as amines or alcohols, to form amides or esters.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used to convert the carboxylic acid group into an acid chloride, which can then undergo further reactions.
Alcohols and Acid Catalysts: Used in esterification reactions to form esters.
Major Products
Amides: Formed through nucleophilic acyl substitution with amines.
Scientific Research Applications
Cy7.5 carboxylic acid has a wide range of applications in scientific research:
Biomarkers and Cell Imaging: Its near-infrared fluorescence makes it ideal for labeling and tracking biological molecules in vivo.
Fluorescence Imaging: Used in preclinical and clinical research for imaging tissues and organs.
Protein and DNA Labeling: Utilized in various assays to study protein-protein interactions and DNA hybridization.
Mechanism of Action
The mechanism of action of Cy7.5 carboxylic acid involves its ability to fluoresce in the near-infrared region. When bound to biological molecules, it allows for the visualization and tracking of these molecules in biological samples. The fluorescence is due to the conjugated polymethine bridge between two nitrogen atoms, which allows for the absorption and emission of light in the near-infrared region .
Comparison with Similar Compounds
Cy7.5 carboxylic acid is part of the cyanine dye family, which includes other compounds such as Cy3, Cy5, and Cy7. These dyes differ in their absorption and emission wavelengths, with Cy7.5 having one of the highest wavelengths, making it suitable for deep tissue imaging . Similar compounds include:
Cy3: Absorbs and emits at shorter wavelengths compared to Cy7.5.
Cy5: Intermediate between Cy3 and Cy7.5 in terms of wavelength.
This compound stands out due to its near-infrared fluorescence, which reduces background autofluorescence and allows for clearer imaging in biological samples .
Properties
Molecular Formula |
C45H49ClN2O2 |
---|---|
Molecular Weight |
685.3 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H |
InChI Key |
NENPZWGBKUDTPW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C\5/C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Origin of Product |
United States |
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